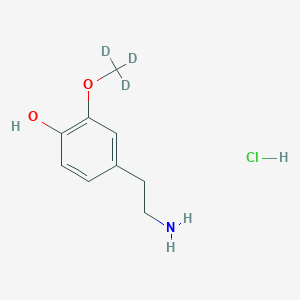
3-Methoxy-p-tyramine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-p-tyramine-d3 Hydrochloride is a deuterated form of 3-Methoxytyramine, a metabolite of dopamine. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It serves as a biochemical tool for studying the metabolism and function of dopamine, a crucial neurotransmitter in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-p-tyramine-d3 Hydrochloride involves the methylation of dopamine by the enzyme catechol-O-methyl transferase (COMT). The deuterated form is achieved by incorporating deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The compound is then crystallized and packaged for research use .
化学反応の分析
Types of Reactions
3-Methoxy-p-tyramine-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include homovanillic acid (HVA) and other dopamine metabolites. These products are often analyzed to study the metabolic pathways and functions of dopamine in the brain .
科学的研究の応用
3-Methoxy-p-tyramine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of dopamine.
Biology: Helps in understanding the role of dopamine in various biological processes.
Medicine: Used in research related to neurological disorders like Parkinson’s disease and schizophrenia.
Industry: Employed in the development of pharmaceuticals targeting dopamine-related pathways .
作用機序
The compound exerts its effects by acting as a neuromodulator. It binds to trace amine-associated receptor 1 (TAAR1) and activates signaling pathways involving cAMP accumulation and ERK and CREB phosphorylation. These pathways are crucial for regulating various physiological and behavioral functions in the brain .
類似化合物との比較
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
3-Methoxy-4-hydroxyphenethylamine: Another metabolite of dopamine with similar properties.
3-O-methyl Dopamine: A closely related compound with similar biological functions
Uniqueness
3-Methoxy-p-tyramine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
206.68 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i1D3; |
InChIキー |
AWRIOTVUTPLWLF-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCN)O.Cl |
正規SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


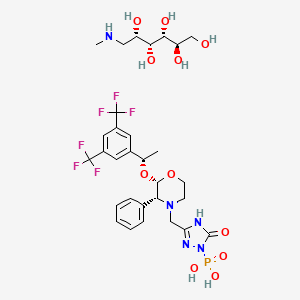

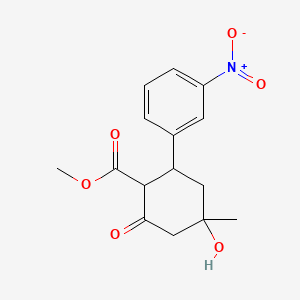

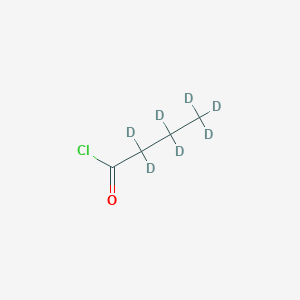
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
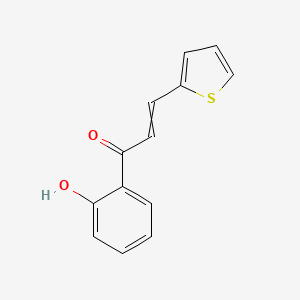
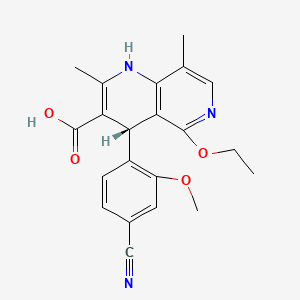
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
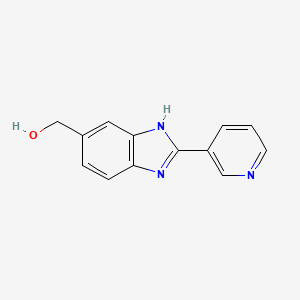
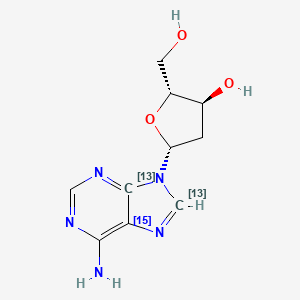
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
